molecular formula C18H16BrN3O3 B2836275 2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-05-6

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2836275
CAS RN: 882358-05-6
M. Wt: 402.248
InChI Key: GGTWBJWQURESGC-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically catalyzed reactions . For instance, the synthesis of these compounds often involves a multicomponent reaction (MCR) of various compounds .

Scientific Research Applications

Structural Analysis

A study by J. Ganapathy et al. (2015) elucidates the crystal structure of a closely related compound, showcasing the potential of these chemicals in structural analysis through X-ray crystallography. Their research presents the molecular and crystal packing stabilized by intermolecular hydrogen bond interactions, highlighting the compound's relevance in understanding molecular conformations and interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Electrocatalytic Applications

Zahra Vafajoo et al. (2014) demonstrate the use of similar compounds in electrocatalytic multicomponent assembling, leading to the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This research underlines the potential application of such compounds in catalysis and synthetic chemistry, offering a mild and efficient synthesis procedure (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Antimicrobial Activity

Research on structurally related compounds also explores their antimicrobial properties. A study by R. M. Okasha et al. (2022) on a synthesized pyran derivative presents favorable antimicrobial activities comparable to reference agents. This indicates the potential of these compounds in developing new antimicrobial agents, showcasing their biological relevance and application in addressing microbial resistance (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Synthesis and Neurotropic Activity

E. Paronikyan et al. (2016) investigate the neurotropic properties of diamino derivatives of pyrano[3,4-c]pyridines, uncovering their potential in preventing clonic seizures and convulsions. This research highlights the medicinal chemistry aspect of such compounds, exploring their use in neurological disorder treatments (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016).

properties

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-9-6-14-16(18(23)22(9)2)15(11(8-20)17(21)25-14)10-4-5-13(24-3)12(19)7-10/h4-7,15H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTWBJWQURESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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